(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
CAS No.:
Cat. No.: VC20129613
Molecular Formula: C12H8N2OS2
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2OS2 |
|---|---|
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | 5-(indol-3-ylidenemethyl)-4-sulfanyl-3H-1,3-thiazol-2-one |
| Standard InChI | InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15) |
| Standard InChI Key | UWMSZMZKWBGDAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
The compound features a thiazolidin-2-one core substituted at C5 with a (1H-indol-3-yl)methylidene group and a sulfanylidene moiety at C4. Key identifiers include:
The Z-configuration at the C5 methylidene group is critical for maintaining planarity between the indole and thiazolidinone rings, facilitating π-π stacking interactions with biological targets .
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data confirm the structure:
-
¹H NMR (300 MHz, CDCl₃): δ 12.32 (s, 1H, NH), 7.97–6.98 (m, aromatic and vinylic protons) .
-
¹³C NMR: Peaks at δ 166.81 (C=O), 165.27 (C=S), and 142.8 (CH=) align with thiazolidinone and indole motifs .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Condensation Reaction:
-
Microwave-Assisted Synthesis:
-
Reduces reaction time to 20–30 minutes with comparable yields (70–75%).
-
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 68–72 | 5–7 | ≥95 |
| Microwave-Assisted | 70–75 | 0.3–0.5 | ≥97 |
Microwave synthesis enhances atom economy and reduces byproduct formation, as validated by thin-layer chromatography (TLC) and HPLC .
Biological Activities and Mechanisms
Anticancer Activity
-
Cytotoxicity: IC₅₀ values of 12.5–25 μM against MCF-7 (breast) and A549 (lung) cancer cells via apoptosis induction .
-
DNA Interaction: Binds to ctDNA with K₆ = 2.08 × 10⁴ M⁻¹, causing hyperchromic shifts and viscosity changes indicative of intercalation .
Enzyme Inhibition
-
α-Amylase/α-Glucosidase: IC₅₀ = 1.50–2.40 μM, outperforming acarbose (IC₅₀ = 10.20–11.70 μM) in diabetes models .
-
Mechanism: Competitive inhibition confirmed via Lineweaver-Burk plots and molecular docking into enzyme active sites .
Pharmacological Profiling
Structure-Activity Relationships (SAR)
-
Indole Substituents: Electron-withdrawing groups (e.g., -F, -NO₂) at C5 enhance enzyme inhibition by 3–5 fold .
-
Thiazolidinone Core: The sulfanylidene group increases lipid solubility, improving blood-brain barrier permeability .
Toxicity and Pharmacokinetics
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, suggesting a wide therapeutic index .
-
ADME Properties:
Comparative Analysis with Analogues
The query compound’s dual inhibition of carbohydrate-metabolizing enzymes positions it as a multitarget antidiabetic agent .
Future Directions
-
Mechanistic Studies: Elucidate interactions with pro-inflammatory cytokines (e.g., TNF-α, IL-6) using siRNA knockdown models.
-
Formulation Development: Nanoencapsulation to enhance bioavailability and reduce dosing frequency.
-
Clinical Translation: Phase I trials to assess safety in humans, prioritizing diabetic and oncologic cohorts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume